ethyl 2-{[(furan-2-ylmethyl)carbamoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(furan-2-ylmethyl)carbamoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of furan, carbamoyl, and cyclopenta[b]thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(furan-2-ylmethyl)carbamoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the cyclopenta[b]thiophene core: This can be achieved through the Gewald reaction, which involves the condensation of cyclopentanone, methyl cyanoacetate, and sulfur in the presence of a base such as morpholine.
Introduction of the furan-2-ylmethyl group: This step involves the reaction of the cyclopenta[b]thiophene intermediate with furan-2-ylmethylamine under appropriate conditions to form the desired carbamoyl derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(furan-2-ylmethyl)carbamoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbamoyl group can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 2-{[(furan-2-ylmethyl)carbamoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan and carbamoyl groups can interact with the active site of enzymes or receptors, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate .
- Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate .
Uniqueness
Ethyl 2-{[(furan-2-ylmethyl)carbamoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with specific properties.
Properties
Molecular Formula |
C16H18N2O4S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 2-(furan-2-ylmethylcarbamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H18N2O4S/c1-2-21-15(19)13-11-6-3-7-12(11)23-14(13)18-16(20)17-9-10-5-4-8-22-10/h4-5,8H,2-3,6-7,9H2,1H3,(H2,17,18,20) |
InChI Key |
JBAGEDJNCUXGPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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